molecular formula C18H18N2O2 B2617145 N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 922130-19-6

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B2617145
CAS No.: 922130-19-6
M. Wt: 294.354
InChI Key: FOLCWVWTGPOVIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic small molecule based on a 1,2,3,4-tetrahydroquinolin-2-one scaffold, a structure featured in compounds investigated for modulating nuclear receptors like the Retinoic Acid Receptor-related Orphan Receptors (RORs) . RORs are key transcriptional regulators in immunology and metabolism, making them prominent drug targets for autoimmune diseases such as multiple sclerosis, rheumatoid arthritis, and psoriasis, as well as for metabolic disorders . This compound is designed for research applications only, serving as a critical building block or reference standard in early-stage drug discovery projects focused on these therapeutic areas. The core tetrahydroquinolinone structure is frequently employed in medicinal chemistry. Its research value lies in its potential to help scientists understand and influence the biological pathways controlled by RORs. By acting as a potential ROR inverse agonist, this class of compounds may suppress the differentiation of pro-inflammatory T-helper 17 (Th17) cells, thereby reducing the production of interleukin-17 (IL-17) and other cytokines that drive autoimmune pathology . Researchers can utilize this compound to probe the structure-activity relationships (SAR) of ROR modulators or as a precursor for synthesizing more complex analogs for in vitro and in vivo biological testing. Applications: This compound is intended for non-human research purposes exclusively. It is suited for use as a chemical reference standard, a key intermediate in organic synthesis and medicinal chemistry campaigns, and a tool compound for biochemical and cellular assays in academic and pharmaceutical discovery research. Note: This product is for research use only (RUO) and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption.

Properties

IUPAC Name

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-2-20-16-10-9-15(12-14(16)8-11-17(20)21)19-18(22)13-6-4-3-5-7-13/h3-7,9-10,12H,2,8,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOLCWVWTGPOVIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves the reaction of 1-ethyl-2-oxo-1,2,3,4-tetrahydroquinoline with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or toluene. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Research indicates that N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exhibits a range of biological activities:

Biological Activity Effect Reference
AntiviralInhibitory effects against influenza A and Coxsackievirus B3
Anti-inflammatoryPotential to reduce inflammation
AnticancerInduction of apoptosis in cancer cell lines

Antiviral Activity

In studies assessing its antiviral properties, this compound demonstrated significant inhibitory effects against influenza A and Coxsackievirus B3. These findings suggest its potential as a candidate for antiviral drug development.

Anti-inflammatory Effects

Preliminary studies have indicated that this compound may possess anti-inflammatory properties. It was found to reduce pro-inflammatory cytokine levels in vitro, suggesting its utility in treating inflammatory diseases.

Anticancer Properties

Research has shown that this compound can induce apoptosis in specific cancer cell lines. This effect is attributed to its ability to interfere with key signaling pathways involved in cell survival.

Industrial Applications

This compound's unique properties make it valuable in various industrial applications:

  • Medicinal Chemistry : It serves as a building block for synthesizing more complex quinoline derivatives.
  • Material Science : Utilized in developing new materials due to its chemical stability and reactivity.
  • Chemical Processes : Its unique structure allows for innovative approaches in chemical synthesis and process optimization.

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Comparison with Similar Compounds

Key Observations:

  • Electron-Withdrawing vs. In contrast, the 3-methoxy group in the analog from enhances solubility through polar interactions .
  • Chirality and Bioactivity : The thiophene-2-carboximidamide derivative () demonstrates the impact of chirality, with enantiomers showing distinct biological profiles. The (S)-enantiomer exhibited an optical rotation of [α]²⁵₅₈₉ = −18.0°, while the (R)-enantiomer’s activity remains uncharacterized in the provided data .

ADMET and Pharmacokinetic Considerations

While ADMET data for the target compound are unavailable, highlights that substituents on benzamide derivatives critically influence absorption and toxicity. For example, N-(phenylcarbamoyl)benzamide analogs show variable intestinal absorption and cytochrome P450 inhibition based on substituent polarity and steric effects . This suggests that the 1-ethyl and benzamide groups in the target compound may optimize metabolic stability compared to bulkier analogs.

Biological Activity

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article explores its biological activity, mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core with an ethyl group and a benzamide moiety. Its molecular structure can be represented as follows:

C16H18N2O\text{C}_{16}\text{H}_{18}\text{N}_2\text{O}

This structure contributes to its lipophilicity and ability to interact with various biological targets, which is crucial for its pharmacological properties.

This compound exhibits biological activity through several mechanisms:

1. Enzyme Inhibition:
The compound may inhibit the activity of specific enzymes involved in metabolic pathways. This action can alter the biochemical environment within cells, leading to therapeutic effects.

2. Receptor Modulation:
It can interact with cell surface receptors, modulating signaling pathways that influence cellular responses such as proliferation and apoptosis.

3. Nucleic Acid Interaction:
The compound may bind to DNA or RNA, affecting gene expression and protein synthesis, which can have implications in cancer therapy and antiviral strategies.

Biological Activity

Research indicates that this compound has shown potential in various biological assays:

Biological Activity Effect Reference
AntiviralInhibitory effects against influenza A and Coxsackievirus B3
Anti-inflammatoryPotential to reduce inflammation
AnticancerInduction of apoptosis in cancer cell lines

1. Antiviral Activity

In a study evaluating the antiviral properties of this compound against influenza A and Coxsackievirus B3, the compound exhibited significant inhibitory effects. The results suggest its potential as a candidate for antiviral drug development.

2. Anti-inflammatory Effects

Preliminary studies have indicated that this compound may possess anti-inflammatory properties. It was found to reduce pro-inflammatory cytokine levels in vitro, suggesting its utility in treating inflammatory diseases.

3. Anticancer Properties

Research has demonstrated that this compound can induce apoptosis in specific cancer cell lines. This effect is attributed to its ability to interfere with key signaling pathways involved in cell survival.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Reactants: 1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinoline and benzoyl chloride.
  • Catalyst/Base: Triethylamine is often used to neutralize hydrochloric acid produced during the reaction.
  • Solvent: Common solvents include dichloromethane or toluene.
  • Procedure: The reaction is conducted under reflux conditions followed by purification through recrystallization or column chromatography .

Q & A

Q. What are the recommended methodologies for synthesizing N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide and its analogs?

Synthesis typically involves coupling reactions between substituted tetrahydroquinoline derivatives and benzoyl groups. Key steps include:

  • Chiral separation : Use supercritical fluid chromatography (SFC) with columns like Chiralpak AD-H and mobile phases containing isopropyl alcohol/CO₂ (0.2% diethylamine) for enantiomer resolution .
  • Purification : Preparative HPLC or recrystallization under controlled conditions to achieve >95% purity.
  • Salt formation : Conversion to hydrochloride salts under standard acidic conditions for improved stability .

Q. How can researchers confirm the structural identity of this compound?

A multi-technique approach is essential:

  • NMR spectroscopy : Analyze proton environments (e.g., δ 7.99–6.85 ppm for aromatic protons) and carbon shifts to verify substituent positions .
  • Mass spectrometry : Confirm molecular weight via ESI-HRMS (e.g., observed m/z 369.2118 vs. calculated 369.2107 for a related analog) .
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures and assign stereochemistry .

Q. What in vitro assays are suitable for evaluating biological activity?

  • Cytotoxicity : Measure IC₅₀/IC₈₀ values using cell viability assays (e.g., MTT) in cancer cell lines (e.g., HeLa), comparing against standards like hydroxyurea (e.g., IC₈₀ = 4.3 mM vs. 0.8 mM for a benzamide analog) .
  • Enzyme inhibition : Screen against target enzymes (e.g., kinases, proteases) using fluorometric or colorimetric assays .

Advanced Research Questions

Q. How can chiral separation challenges be addressed during synthesis?

  • Methodology : Employ SFC with chiral stationary phases (e.g., Chiralpak AD-H) and optimize mobile phase composition (e.g., 50% isopropyl alcohol/CO₂) to resolve enantiomers efficiently. Monitor retention times (e.g., 2.42 min for S-enantiomer vs. 3.30 min for R-enantiomer) .
  • Validation : Use optical rotation ([α]²⁵₅₈₉) and enantiomeric excess (ee >99%) measurements to confirm purity .

Q. How should contradictory data in biological assays be analyzed?

  • Statistical rigor : Apply probit analysis (e.g., via SPSS) to calculate dose-response curves and validate IC values .
  • Replicate studies : Conduct triplicate experiments under standardized conditions (e.g., 24–72 hr exposure, controlled CO₂ levels).
  • Mechanistic follow-up : Use molecular docking or transcriptomics to identify off-target effects or pathway interactions .

Q. What strategies optimize the compound’s pharmacokinetic properties?

  • Derivatization : Introduce fluorine or trifluoromethyl groups to enhance lipophilicity and blood-brain barrier penetration .
  • Prodrug design : Modify hydroxyl or amine groups with acetyl or benzyl protections to improve solubility and metabolic stability .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Software tools : Refine structures using SHELX (SHELXL for small molecules, SHELXPRO for macromolecular interfaces) .
  • Validation : Cross-check with WinGX suite for symmetry and displacement parameter analysis .

Methodological Tables

Table 1. Key Physicochemical Data for Structural Confirmation

TechniqueParametersExample DataReference
¹H NMR (CD₃OD)Aromatic protons, ethyl group shiftsδ 7.99–6.85 (m, 8H), δ 3.70–3.37 (m, 4H)
ESI-HRMSMolecular ion ([M+H]⁺)Observed 369.2118 vs. Calc. 369.2107
Chiral SFCRetention time, enantiomeric excessS-enantiomer: RT = 2.42 min, ee = 99.86%

Table 2. Biological Activity Benchmarking

Assay TypeCompoundIC₈₀ (mM)Reference
HeLa Cell ViabilityHydroxyurea4.3
HeLa Cell ViabilityBenzamide Analog0.8

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